molecular formula C14H16O4 B13010493 3-Acetyl-4-(cyclopentyloxy)benzoic acid

3-Acetyl-4-(cyclopentyloxy)benzoic acid

Cat. No.: B13010493
M. Wt: 248.27 g/mol
InChI Key: SOIBVYCEUHRRDJ-UHFFFAOYSA-N
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Description

3-Acetyl-4-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C14H16O4 It is characterized by the presence of a benzoic acid core substituted with an acetyl group at the 3-position and a cyclopentyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-(cyclopentyloxy)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid followed by the introduction of the cyclopentyloxy group. One common method involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C and stirred for about 15 minutes. After cooling, the product is precipitated by adding water and purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-(cyclopentyloxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

3-Acetyl-4-(cyclopentyloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-4-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability. The aromatic ring can engage in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxybenzoic acid: Similar structure but lacks the cyclopentyloxy group.

    3-Acetylbenzoic acid: Similar structure but lacks the cyclopentyloxy group.

    4-Cyclopentyloxybenzoic acid: Similar structure but lacks the acetyl group.

Uniqueness

3-Acetyl-4-(cyclopentyloxy)benzoic acid is unique due to the presence of both the acetyl and cyclopentyloxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

3-acetyl-4-cyclopentyloxybenzoic acid

InChI

InChI=1S/C14H16O4/c1-9(15)12-8-10(14(16)17)6-7-13(12)18-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,16,17)

InChI Key

SOIBVYCEUHRRDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)O)OC2CCCC2

Origin of Product

United States

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